molecular formula C11H21NS B12988338 2,2-Dimethyl-N-(3-methylcyclopentyl)thietan-3-amine

2,2-Dimethyl-N-(3-methylcyclopentyl)thietan-3-amine

Cat. No.: B12988338
M. Wt: 199.36 g/mol
InChI Key: HNKSJOBYMIBSQT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(3-methylcyclopentyl)thietan-3-amine is a unique organic compound characterized by its thietan ring structure and the presence of a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(3-methylcyclopentyl)thietan-3-amine typically involves the reaction of a thietan precursor with a cyclopentylamine derivative. One common method includes the use of thietan-3-amine hydrochloride as a starting material, which is then reacted with 3-methylcyclopentylamine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(3-methylcyclopentyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: The thietan ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted thietan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thietan derivatives.

Scientific Research Applications

2,2-Dimethyl-N-(3-methylcyclopentyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(3-methylcyclopentyl)thietan-3-amine involves its interaction with specific molecular targets. The thietan ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and physical properties compared to other thietan derivatives. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

2,2-dimethyl-N-(3-methylcyclopentyl)thietan-3-amine

InChI

InChI=1S/C11H21NS/c1-8-4-5-9(6-8)12-10-7-13-11(10,2)3/h8-10,12H,4-7H2,1-3H3

InChI Key

HNKSJOBYMIBSQT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC2CSC2(C)C

Origin of Product

United States

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